![molecular formula C16H11Cl3F3N3O B2956989 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime CAS No. 320420-64-2](/img/structure/B2956989.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime is a useful research compound. Its molecular formula is C16H11Cl3F3N3O and its molecular weight is 424.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation for Antibacterial and Anticancer Activities
A study by Bondock and Gieman (2015) demonstrated the synthesis of various chemical compounds, including pyridones and coumarins, through complex chemical reactions. Some of these compounds exhibited potent antibacterial activity against Staphylococcus aureus and showed broad anticancer activities against multiple tumor cell lines. This indicates the potential of such chemical structures in developing new antimicrobial and anticancer therapies (Bondock & Gieman, 2015).
Role in Organic Synthesis
Another study by Makhseed, Hassaneen, and Elnagdi (2007) explored the synthesis of 2-(arylhydrazono)aldehydes and their subsequent chemical reactivity, leading to the creation of a variety of pyrazoles and arylazolopyrimidines. This work highlights the utility of such compounds in organic synthesis, providing pathways to new chemical entities with potential applications in pharmaceuticals and materials science (Makhseed et al., 2007).
Polymerization and Catalysis
Research by Tennyson, Wiggins, and Bielawski (2010) involved the mechanical activation of catalysts for carbon-carbon bond-forming and anionic polymerization reactions, demonstrating the versatility of pyridine-capped polymers in catalyzing chemical reactions and the synthesis of novel materials. This emphasizes the role of such chemical structures in advancing materials science, particularly in the creation of new polymers with specialized functions (Tennyson et al., 2010).
Development of Optical and Electronic Materials
A study by Barberis and Mikroyannidis (2006) focused on the synthesis and optical properties of aluminum and zinc quinolates with styryl substituents, highlighting the application of such compounds in the development of materials with specific photoluminescence properties. This research contributes to the field of optoelectronic materials, potentially useful in the manufacturing of light-emitting diodes and other electronic devices (Barberis & Mikroyannidis, 2006).
Antimicrobial Activity of Novel Compounds
El-Emary, Khalil, Ali, and El-Adasy (2005) synthesized new thiazolo[3, 2]pyridines containing the pyrazolyl moiety, which were evaluated for their antimicrobial activities. The creation of such compounds and the assessment of their biological activities are crucial for discovering new drugs and treatments for various infections (El-Emary et al., 2005).
Propiedades
IUPAC Name |
(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,4-dichlorophenyl)imino-N-methoxyprop-1-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3F3N3O/c1-26-25-7-9(6-23-14-3-2-11(17)5-12(14)18)15-13(19)4-10(8-24-15)16(20,21)22/h2-8,25H,1H3/b9-7+,23-6? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGYXKSFDAAFLD-SKWFJSKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NC1=C(C=C(C=C1)Cl)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(\C=NC1=C(C=C(C=C1)Cl)Cl)/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2956907.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2956909.png)
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2956911.png)
![1-(5-(2-methoxyphenyl)-2'-phenyl-5'-(thiophen-3-yl)-3,3',4,4'-tetrahydro-2H,2'H-[3,3'-bipyrazol]-2-yl)ethanone](/img/structure/B2956913.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2956914.png)
![3-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)benzo[4,5]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2956915.png)
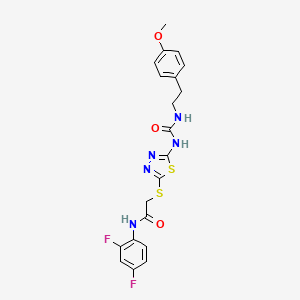
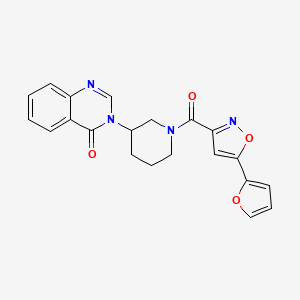
![6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2956920.png)
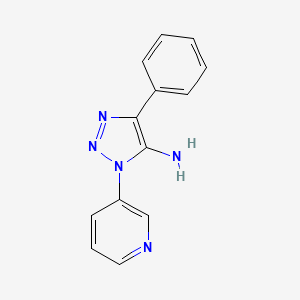
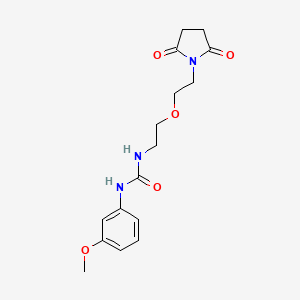
![4,5-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2956927.png)
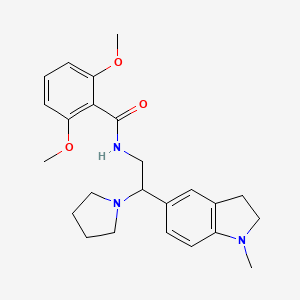
![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2956929.png)